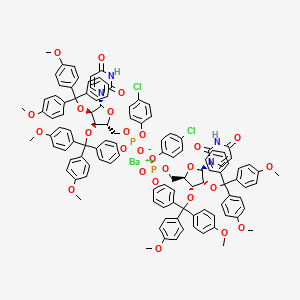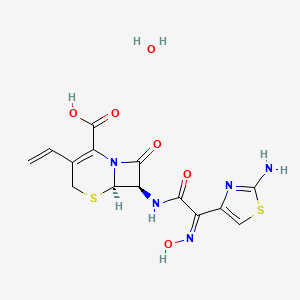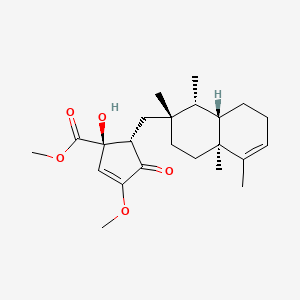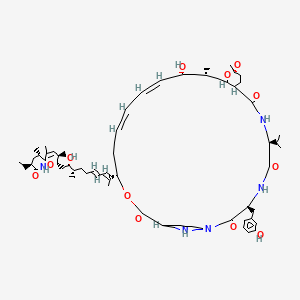
Sanglifehrin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanglifehrin D is a natural product found in Streptomyces with data available.
Scientific Research Applications
Cell Cycle Inhibition and Tumor Suppression : Sanglifehrin A, a related compound, activates the tumor suppressor gene p53, leading to the up-regulation of p21, which inhibits the cyclinE-Cdk2 complex. This process effectively blocks cell cycle progression, particularly in T cells (Zhang, Youn, & Liu, 2001).
Immunosuppressive Effects : Sanglifehrin A has demonstrated a profound ability to decrease dendritic cell functions vital for immune response. This includes reduced receptor-mediated endocytosis and macropinocytosis, significantly impacting IL-12p70 production, a key cytokine in immune regulation (Hackstein et al., 2007).
Potential in Treating Viral Infections : Sangamides, derivatives of sanglifehrin A, exhibit potential in treating chronic HCV infection, suggesting a broad application of Sanglifehrin D in antiviral therapies (Moss et al., 2012).
Preclinical Characterization for Hepatitis C : Natural sanglifehrins like Sanglifehrin D have shown potent effects in disrupting NS5A-CypA complex formation, crucial in HCV replication. Their unique structural differences from cyclosporines make them promising leads for novel antiviral compounds (Gregory et al., 2011).
Effect on Dendritic Cells and Immune Response : Sanglifehrin A uniquely affects antigen uptake receptor expression and endocytic capacity of human dendritic cells, indicating a novel mechanism of immunosuppression different from other immunophilin-binding drugs (Woltman, Schlagwein, van der Kooij, & van Kooten, 2004).
Synthetic Approaches : Efficient synthetic routes have been developed for Sanglifehrin A, aiding in pharmacokinetic studies and potentially for Sanglifehrin D as well (Wagner et al., 2005).
Chemokine and Migration Inhibition : Sanglifehrin A suppresses dendritic cell chemokine production and migration, offering insights into its unique immunobiological action and potential therapeutic applications in inflammation and autoimmune diseases (Immecke et al., 2011).
Inhibition of Bioactive IL-12 Production : Sanglifehrin A notably inhibits IL-12p70 production by human dendritic cells, a critical cytokine in inflammation and autoimmune diseases. This action is distinct from other known immunosuppressants like cyclosporin A and rapamycin (Steinschulte et al., 2003).
Fermentation and Activity Assay Development : Research on Sanglifehrin A includes establishing fermentation methods and activity assays, which are crucial for understanding its pharmacological properties and potential applications (Qu, 2007).
Structural and Biological Evaluation of Analogs : The synthesis of Sanglifehrin A and B and their analogs, along with biological evaluations, has been conducted to understand their immunosuppressive activity, providing a foundation for developing new therapeutic agents (Chang, Flaxman, & Woo, 2021).
properties
Product Name |
Sanglifehrin D |
|---|---|
Molecular Formula |
C61H91N5O12 |
Molecular Weight |
1086.4 g/mol |
IUPAC Name |
(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone |
InChI |
InChI=1S/C61H91N5O12/c1-12-44-32-41(8)61(64-55(44)70)40(7)31-39(6)52(77-61)35-50(69)37(4)21-15-13-16-22-38(5)51-27-18-14-17-26-49(68)42(9)54-46(28-29-60(10,75-11)78-54)56(71)63-53(36(2)3)57(72)62-48(34-43-23-19-24-45(67)33-43)58(73)66-30-20-25-47(65-66)59(74)76-51/h13-14,16-19,22-24,26,31,33,36-37,39,41-42,44,46-54,65,67-69H,12,15,20-21,25,27-30,32,34-35H2,1-11H3,(H,62,72)(H,63,71)(H,64,70)/b16-13+,18-14+,26-17+,38-22+/t37-,39+,41-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-,61-/m0/s1 |
InChI Key |
RYRBOTOSXJJGLX-YYUPCZRHSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |
synonyms |
sanglifehrin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)

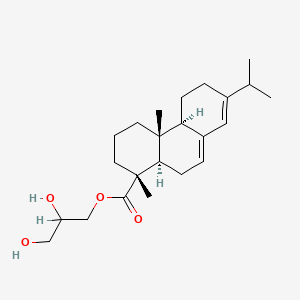

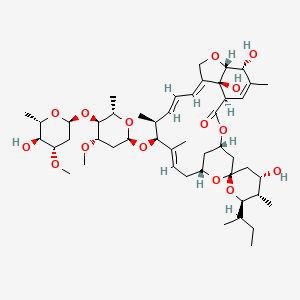


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
